![molecular formula C12H14N4O2 B1659429 1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] CAS No. 65078-41-3](/img/structure/B1659429.png)
1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors. The compound’s structure includes a pyrazolone ring substituted with a methoxyphenyl diazenyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general procedure includes the following steps:
Diazotization: An aromatic amine, such as 4-methoxyaniline, is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethyl-1H-pyrazol-3-one under basic conditions to form the azo compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Continuous flow reactors are often employed to ensure consistent product quality and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a dye in textiles, plastics, and other materials due to its stability and colorfastness.
作用机制
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with enzymes and other proteins. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 4-[(4-Methoxyphenyl)diazenyl]phenol
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
Comparison: 1H-PYRAZOLE-4,5-DIONE,1,3-DIMETHYL-, 4-[2-(4-METHOXYPHENYL)HYDRAZONE] is unique due to the presence of the pyrazolone ring, which imparts distinct chemical properties compared to other azo compounds. The pyrazolone ring enhances the compound’s stability and reactivity, making it suitable for a wider range of applications. In contrast, similar compounds like 4-[(4-Methoxyphenyl)diazenyl]phenol lack the pyrazolone ring and thus have different chemical behaviors and applications .
属性
CAS 编号 |
65078-41-3 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC 名称 |
4-[(4-methoxyphenyl)diazenyl]-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N4O2/c1-8-11(12(17)16(2)15-8)14-13-9-4-6-10(18-3)7-5-9/h4-7,15H,1-3H3 |
InChI 键 |
XAWQGIHZVWHWJX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)N=NC2=CC=C(C=C2)OC |
规范 SMILES |
CC1=C(C(=O)N(N1)C)N=NC2=CC=C(C=C2)OC |
Key on ui other cas no. |
65078-41-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


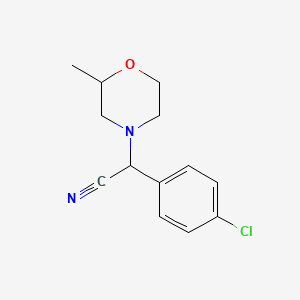
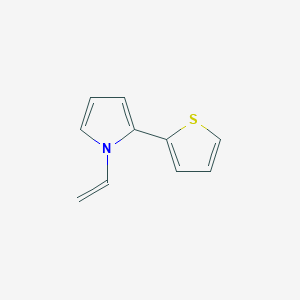
![7-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1659348.png)
![1,2-Dichloro-3-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659351.png)
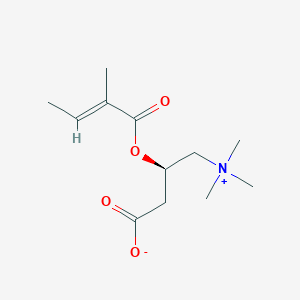
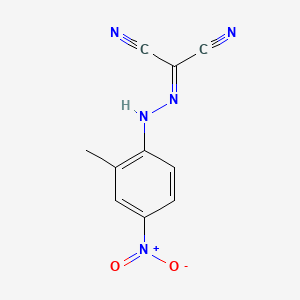
![1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B1659356.png)
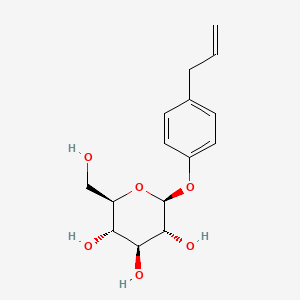
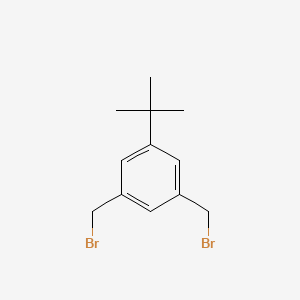
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659363.png)
![1-[4-(3,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659364.png)
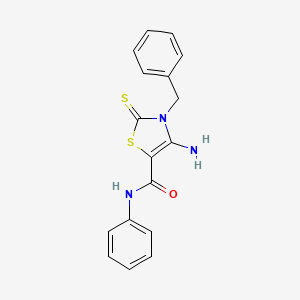
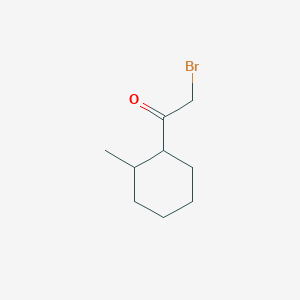
![1-[3-(2-Ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B1659369.png)
